molecular formula C11H9N3 B1422947 2-(Methylamino)quinoline-4-carbonitrile CAS No. 1311314-12-1

2-(Methylamino)quinoline-4-carbonitrile

Cat. No.: B1422947
CAS No.: 1311314-12-1
M. Wt: 183.21 g/mol
InChI Key: CBKYBPQWMMTFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)quinoline-4-carbonitrile is a chemical compound belonging to the quinoline family, characterized by its molecular structure that includes a methylamino group attached to the quinoline ring at the 2-position and a carbonitrile group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.

  • Methylation Reaction:

  • Cyanation Reaction: The carbonitrile group is introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinoline-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the carbonitrile group to a primary amine, resulting in 2-(methylamino)quinoline-4-amine.

  • Substitution: Substitution reactions at the quinoline ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Quinoline-4-carboxylic acid derivatives.

  • Reduction Products: 2-(methylamino)quinoline-4-amine.

  • Substitution Products: A variety of quinoline derivatives with different functional groups.

Scientific Research Applications

2-(Methylamino)quinoline-4-carbonitrile has found applications in several scientific fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Methylamino)quinoline-4-carbonitrile exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 2-(Methylamino)ethanol

  • Benzoic acid derivatives

  • Quinoline-4-carboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(methylamino)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKYBPQWMMTFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 3
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 4
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 6
2-(Methylamino)quinoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.